Cas no 1036260-43-1 (cis-3-Aminocyclobutanol)

cis-3-Aminocyclobutanol structure
cis-3-Aminocyclobutanol structure
商品名:cis-3-Aminocyclobutanol
CAS番号:1036260-43-1
MF:C4H9NO
メガワット:87.1203610897064
MDL:MFCD17214231
CID:69731
PubChem ID:45789889

cis-3-Aminocyclobutanol 化学的及び物理的性質

名前と識別子

    • cis-3-Aminocyclobutanol
    • (CIS)-3-AMINOCYCLOBUTANOL
    • (2R,3S)-3-AMINO-2-METHYL-4-OXO-1-AZETIDINESULFONIC ACID
    • (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid
    • 1-Azetidinesulfonic acid, 3-amino-2-methyl-4-oxo-
    • AC1N4QOF
    • ACMC-1BK64
    • AGN-PC-00L4ZC
    • cis-3-amino-4-methyl-2-oxoazetidine-1-sulphonic acid
    • CTK3G3151
    • SureCN7811435
    • (1s,3s)-3-aMinocyclobutanol
    • Cyclobutanol, 3-aMino-, cis-
    • cis-3-Amino-cyclobutanol
    • Cyclobutanol, 3-amino
    • 3-(tert-Butyl)-N-phenylaniline
    • AS-57119
    • A851178
    • FT-0648327
    • 1036260-45-3
    • 3-Aminocyclobutan-1-ol HCl
    • CS-W020372
    • BCP16510
    • 4640-44-2
    • MFCD09027510
    • SY039961
    • AKOS006290572
    • AKOS015919763
    • PB17577
    • AM807002
    • FT-0684774
    • JLUZCHOYSPEHES-UHFFFAOYSA-N
    • PB14636
    • trans-3-Aminocyclobutanol;cis-3-Aminocyclobutanol
    • A848344
    • FT-0648326
    • 1-ISOPROPYL-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE-5-CARBOXYLICACID
    • MFCD09029039
    • (trans)-3-aMinocyclobutanol
    • BCP32152
    • EN300-94851
    • 3-aminocyclobutan-1-ol
    • EN300-307593
    • AM20070615
    • (1s,3s)-3-aminocyclobutanol hydrochloride
    • (1r,3r)-3-aminocyclobutan-1-ol
    • MFCD09029034
    • trans-3-Aminocyclobutanol
    • trans-3-Aminocyclobutan-1-ol
    • EN300-97850
    • CS-0047791
    • 3-Amino-cyclobutanol
    • 1036260-43-1
    • CS-0183121
    • PS-20192
    • cis-3-Aminocyclobutan-1-ol
    • (1S,3S)-3-AMINOCYCLOBUTAN-1-OL
    • AM807001
    • AKOS006290574
    • 3-Aminocyclobutanol
    • A872265
    • SY016148
    • trans-3-Amino-cyclobutanol
    • PB10634
    • DB-070729
    • MDL: MFCD17214231
    • インチ: 1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2
    • InChIKey: JLUZCHOYSPEHES-UHFFFAOYSA-N
    • ほほえんだ: OC1CC(C1)N

計算された属性

  • せいみつぶんしりょう: 87.068414g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.8
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 87.068414g/mol
  • 単一同位体質量: 87.068414g/mol
  • 水素結合トポロジー分子極性表面積: 46.2Ų
  • 重原子数: 6
  • 複雑さ: 49.5
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 5.9 (Air = 1)
  • ふってん: 157.6 °C at 760 mmHg
  • フラッシュポイント: 49.1 °C
  • PSA: 46.25000
  • LogP: 0.16870

cis-3-Aminocyclobutanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2010164-500MG
cis-3-aminocyclobutanol
1036260-43-1 95%
500MG
¥ 2,131.00 2023-03-07
eNovation Chemicals LLC
Y1123470-1g
cis-3-Amino-cyclobutanol
1036260-43-1 95%
1g
$500 2024-07-28
Enamine
EN300-97850-2.5g
(1s,3s)-3-aminocyclobutan-1-ol
1036260-43-1 95.0%
2.5g
$55.0 2025-02-21
eNovation Chemicals LLC
Y1123470-250mg
cis-3-Amino-cyclobutanol
1036260-43-1 95%
250mg
$240 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2010164-5G
cis-3-aminocyclobutanol
1036260-43-1 95%
5g
¥ 9,134.00 2023-03-07
eNovation Chemicals LLC
Y1195122-1g
cis-3-Aminocyclobutanol
1036260-43-1 95%
1g
$395 2023-09-03
Enamine
EN300-97850-0.5g
(1s,3s)-3-aminocyclobutan-1-ol
1036260-43-1 95.0%
0.5g
$26.0 2025-02-21
Enamine
EN300-97850-5.0g
(1s,3s)-3-aminocyclobutan-1-ol
1036260-43-1 95.0%
5.0g
$108.0 2025-02-21
eNovation Chemicals LLC
Y1123470-500mg
cis-3-Amino-cyclobutanol
1036260-43-1 95%
500mg
$340 2024-07-28
Enamine
EN300-97850-10g
(1s,3s)-3-aminocyclobutan-1-ol
1036260-43-1
10g
$1163.0 2023-09-01

cis-3-Aminocyclobutanol 関連文献

cis-3-Aminocyclobutanolに関する追加情報

Exploring cis-3-Aminocyclobutanol (CAS No. 1036260-43-1): A Versatile Building Block in Modern Organic Synthesis

The compound cis-3-Aminocyclobutanol (CAS No. 1036260-43-1) has emerged as a critical intermediate in pharmaceutical and agrochemical research due to its unique structural properties. This four-membered ring system, featuring both amino and hydroxyl functional groups in a cis-configuration, offers exceptional stereochemical control for synthesizing complex molecules. Researchers increasingly focus on cyclobutane derivatives like this compound because of their potential to improve drug bioavailability and metabolic stability—key concerns in modern drug discovery.

Recent advancements in strained ring systems have highlighted the value of cis-3-Aminocyclobutanol in fragment-based drug design. Its rigid conformation allows for precise spatial positioning of pharmacophores, addressing common challenges in GPCR-targeted therapies and enzyme inhibition. The compound's water solubility (enhanced by the polar hydroxyl group) and hydrogen bonding capacity make it particularly valuable for developing CNS-active compounds—a trending topic in neuroscience research forums.

From a synthetic chemistry perspective, 1036260-43-1 serves as a strategic precursor for chiral auxiliaries and asymmetric catalysis applications. The cyclobutanol scaffold demonstrates remarkable stability under various reaction conditions while maintaining sufficient reactivity for ring-opening transformations. This dual characteristic explains its growing popularity in click chemistry applications and bioconjugation techniques—areas receiving heightened attention in antibody-drug conjugate (ADC) development.

Environmental considerations have also brought cis-3-Aminocyclobutanol into focus as a potential green chemistry building block. Its efficient synthetic routes often employ catalytic hydrogenation methods with low metal loading, aligning with industry demands for sustainable synthesis. The compound's biodegradability profile—a frequent search term among environmental chemists—makes it preferable to traditional aromatic amines in certain applications.

Analytical characterization of CAS 1036260-43-1 presents interesting challenges that have spurred methodological innovations. The steric strain in the cyclobutane ring creates distinctive NMR patterns, while the hydrogen-bonded network between the amino and hydroxyl groups affects its crystallization behavior. These properties have made it a case study in advanced spectroscopic techniques courses and a benchmark for computational chemistry validation studies.

In material science applications, derivatives of cis-3-Aminocyclobutanol show promise for designing smart polymers with temperature-responsive properties. The compound's ability to form intramolecular hydrogen bonds creates unique phase transition behaviors—a hot topic in stimuli-responsive materials research. Such applications leverage the molecule's conformational rigidity to create predictable polymer architectures.

The safety profile of 1036260-43-1 has been extensively documented in recent REACH compliance studies, addressing common regulatory queries from industrial users. While exhibiting typical amine reactivity, its low volatility and moderate water solubility contribute to safer handling compared to similar linear chain analogs—an important consideration in process chemistry optimization discussions.

Emerging research directions explore cis-3-Aminocyclobutanol's potential in proteolysis-targeting chimera (PROTAC) design, where its compact structure facilitates cell permeability. This application capitalizes on the compound's balanced lipophilicity profile (LogP ~0.5) and ability to form bidentate hydrogen bonds—features frequently searched by medicinal chemists developing targeted protein degraders.

Commercial availability of CAS 1036260-43-1 has expanded significantly, with multiple suppliers now offering both research-grade and GMP-grade material. This accessibility supports its growing adoption across diverse applications from peptide mimetics to liquid crystal formulations. Quality control specifications typically emphasize enantiomeric purity—a critical parameter for most applications of this chiral building block.

Future perspectives suggest cis-3-Aminocyclobutanol will play increasing roles in DNA-encoded library (DEL) technology and combinatorial chemistry. Its structural features enable efficient scaffold hopping while maintaining favorable physicochemical properties—a combination that answers frequent industry queries about balancing molecular complexity with drug-likeness.

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Amadis Chemical Company Limited
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